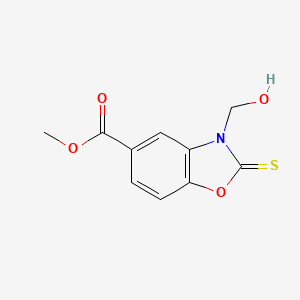

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester

CAS No.: 72730-40-6

Cat. No.: VC8028868

Molecular Formula: C10H9NO4S

Molecular Weight: 239.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72730-40-6 |

|---|---|

| Molecular Formula | C10H9NO4S |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | methyl 3-(hydroxymethyl)-2-sulfanylidene-1,3-benzoxazole-5-carboxylate |

| Standard InChI | InChI=1S/C10H9NO4S/c1-14-9(13)6-2-3-8-7(4-6)11(5-12)10(16)15-8/h2-4,12H,5H2,1H3 |

| Standard InChI Key | GEMYVYFJDUXAGK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=C1)OC(=S)N2CO |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OC(=S)N2CO |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound features a benzoxazole ring system substituted at the 3-position with a hydroxymethyl group (), a thioxo group () at the 2-position, and a methyl ester () at the 5-position . Key structural identifiers include:

The XLogP3 value of 1.3 suggests moderate lipophilicity, while the presence of hydrogen bond donors (1) and acceptors (5) influences its solubility and reactivity .

Synthesis and Chemical Reactivity

Reactivity and Functionalization

The compound’s reactivity is governed by its functional groups:

-

Thioxo Group: Susceptible to nucleophilic substitution or oxidation to sulfone derivatives .

-

Hydroxymethyl Group: Can undergo esterification, oxidation to carboxylic acids, or participation in Mannich reactions .

-

Methyl Ester: Hydrolyzable to the corresponding carboxylic acid under acidic or basic conditions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water .

-

Stability: Stable under inert atmospheres but may decompose upon prolonged exposure to light or moisture.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s benzoxazole scaffold is prevalent in bioactive molecules. Examples include:

-

Anticancer Agents: Benzoxazoles inhibit topoisomerase II and modulate aryl hydrocarbon receptor (AhR) pathways .

-

Antimicrobials: Structural analogs exhibit MIC values <12.5 µg/mL against Staphylococcus aureus and Bacillus subtilis .

Material Science

Benzoxazole derivatives are employed in:

-

OLEDs: As electron-transport layers due to high thermal stability and electron affinity .

-

Coordination Polymers: Chelation with transition metals (e.g., Zr, Cu) for catalytic applications .

Analytical Methods

Chromatographic Analysis

-

HPLC: Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), detection at 254 nm .

-

GC-MS: Derivatization (e.g., silylation) required for volatility enhancement .

Spectroscopic Identification

Future Directions and Challenges

Research Opportunities

-

Structure-Activity Relationships (SAR): Optimize substituents for enhanced bioavailability .

-

Green Synthesis: Develop catalytic methods using ZrCl or TiO nanoparticles to reduce waste .

Industrial Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume